1-(Trimethylsilyl)methanesulfonamide
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Overview
Description
1-(Trimethylsilyl)methanesulfonamide is an organic compound characterized by the presence of a trimethylsilyl group attached to a methanesulfonamide moiety. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes. Its molecular formula is C4H13NO2SSi, and it has a molecular weight of approximately 179.31 g/mol .
Preparation Methods
1-(Trimethylsilyl)methanesulfonamide can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of methanesulfonamide with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production: Industrially, the compound can be produced using similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Trimethylsilyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Trimethylsilyl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)methanesulfonamide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating various transformations. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
1-(Trimethylsilyl)methanesulfonamide can be compared with other similar compounds:
Methanesulfonamide: Unlike this compound, methanesulfonamide lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
Trifluoromethanesulfonamide: This compound contains a trifluoromethyl group instead of a trimethylsilyl group, which imparts different electronic properties and reactivity.
N-(Trimethylsilyl)trifluoromethanesulfonamide: This compound combines both trimethylsilyl and trifluoromethyl groups, offering unique reactivity and stability compared to this compound.
Properties
CAS No. |
18165-91-8 |
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Molecular Formula |
C4H13NO2SSi |
Molecular Weight |
167.30 g/mol |
IUPAC Name |
trimethylsilylmethanesulfonamide |
InChI |
InChI=1S/C4H13NO2SSi/c1-9(2,3)4-8(5,6)7/h4H2,1-3H3,(H2,5,6,7) |
InChI Key |
YMBMGKFEJIVEND-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CS(=O)(=O)N |
Origin of Product |
United States |
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